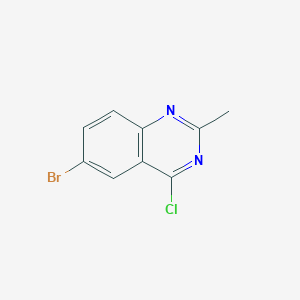

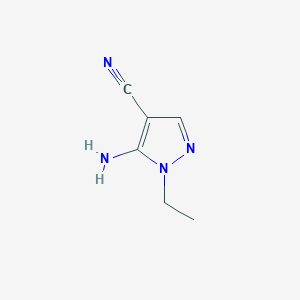

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of protective groups and nucleophilic substitution reactions. For instance, the p-benzyloxybenzyloxy group is utilized as a masking group for the oxo function in the synthesis of new unnatural amino acids derived from the pyrimidinone ring . This indicates that similar strategies could potentially be applied to the synthesis of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid, where protective groups might be used to control the reactivity of the molecule during the synthesis process.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by spectroscopic methods such as NMR, FT-IR, mass spectrometry, and UV-visible spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. Computational methods like Density Functional Theory (DFT) can also be employed to predict the geometry and spectroscopic properties of pyrimidine derivatives, which could be relevant for understanding the structure of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, the compound 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone reacts with benzyl chloroformate in the presence of pyridine to yield a benzyloxycarbonyl-protected pyrimidinone . This suggests that 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid could also participate in reactions involving its boronic acid group or the dimethylamino functionality, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the presence of a dimethylamino group can affect the basicity and solubility of the compound . The boronic acid group in 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid would be expected to confer reactivity towards diols and other nucleophiles, which is a characteristic behavior of boronic acids in the context of organic synthesis and materials science.

Applications De Recherche Scientifique

-

Suzuki-Miyaura Coupling

- This is a type of palladium-catalyzed carbon-carbon bond forming reaction .

- Boronic acids are used as reagents in this reaction .

- The reaction is mild, functional group tolerant, and environmentally benign .

- The reagents have been tailored for application under specific Suzuki-Miyaura coupling conditions .

-

Regioselective Suzuki-Miyaura Coupling

-

Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation

-

N-Arylation Using Copper Acetylacetonate Catalyst

-

Synthesis of Diketal

-

Pharmaceutical Synthesis

-

Suzuki-Miyaura Coupling

- This is a type of palladium-catalyzed carbon-carbon bond forming reaction .

- Boronic acids are used as reagents in this reaction .

- The reaction is mild, functional group tolerant, and environmentally benign .

- The reagents have been tailored for application under specific Suzuki-Miyaura coupling conditions .

-

Regioselective Suzuki-Miyaura Coupling

-

Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation

-

N-Arylation Using Copper Acetylacetonate Catalyst

-

Synthesis of Diketal

-

Pharmaceutical Synthesis

Propriétés

IUPAC Name |

[2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BN3O3/c1-17(2)13-15-8-11(14(18)19)12(16-13)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIPFXDOPGYMLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445156 |

Source

|

| Record name | [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid | |

CAS RN |

205672-21-5 |

Source

|

| Record name | B-[2-(Dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205672-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)